N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its constituent groups and their positional relationships. The core structure consists of a pyrazole ring substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl group, at the 3-position with a phenyl group, and at the 5-position with a thiophene-2-carboxamide moiety.
IUPAC Name :
N-[2-(1,1-Dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]thiophene-2-carboxamide
Molecular Formula :
C₁₈H₁₇N₃O₃S₂
Molecular Weight :
387.5 g/mol
The systematic naming follows these conventions:
- The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2.
- The 1,1-dioxidotetrahydrothiophene (sulfolane) substituent is identified as a thiolan-3-yl group with two sulfonyl oxygens.
- The thiophene-2-carboxamide group is treated as a secondary substituent via the amide linkage.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar conformation in its pyrazole-thiophene core, with steric and electronic interactions dictating spatial arrangements:
Key Geometrical Features:
- Pyrazole Ring : The 3-phenyl group introduces steric bulk, forcing the phenyl ring into a near-perpendicular orientation relative to the pyrazole plane to minimize van der Waals repulsions.
- Sulfolane Substituent : The tetrahydrothiophene-1,1-dioxide ring exhibits a chair-like conformation, with the sulfonyl group (-SO₂-) creating a dipole moment that influences intermolecular interactions.
- Thiophene-Carboxamide : The thiophene ring remains coplanar with the amide group due to conjugation, facilitating hydrogen bonding via the carbonyl oxygen.
Table 1: Bond Lengths and Angles (Representative Values)
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| C=O (amide) | 1.23 | Resonance stabilization |
| N-C (pyrazole) | 1.34 | Aromatic character |
| S=O (sulfonyl) | 1.43 | Strong polarity |
| Dihedral (phenyl) | 85° | Steric avoidance |
Crystallographic Data and X-ray Diffraction Studies
While X-ray crystallographic data for this specific compound remains unreported in publicly available literature, structural analogs provide insights into likely packing arrangements:
- Pyrazole-Thiophene Hybrids : Related compounds exhibit monoclinic crystal systems with P2₁/c space groups, stabilized by π-π stacking between aromatic rings and hydrogen-bonding networks involving amide groups.
- Sulfolane Derivatives : The sulfonyl group typically participates in C-H···O interactions, creating layered crystal structures with alternating hydrophilic and hydrophobic regions.
Comparative Structural Analysis With Related Pyrazole-Thiophene Hybrids
The structural uniqueness of this compound becomes evident when contrasted with three analogous systems:
N-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
- Key Differences :
- Alkyl substituents (ethyl, methyl) instead of sulfolane
- Reduced molecular polarity (logP increased by ~1.5 units)
- Absence of sulfonyl dipole interactions
N-Ethyl-N-(1H-pyrazol-5-yl)thiophene-2-carboxamide
- Divergence Points :
- Ethyl group directly attached to amide nitrogen
- Free pyrazole NH group enabling alternative H-bonding modes
- Simplified stereoelectronic profile
General Trends in Hybrid Architectures
- Electronic Effects : Sulfolane substitution decreases electron density at pyrazole C-5 by 15-20% compared to alkyl analogs.
- Solubility Profile : The sulfonyl group enhances aqueous solubility by a factor of 3-5 relative to purely hydrocarbon-substituted derivatives.
- Thermal Stability : Melting points increase by 40-60°C in sulfolane-containing variants due to stronger crystal lattice forces.
Table 2: Comparative Molecular Properties
| Property | Target Compound | Ref Analog | Ref Analog |
|---|---|---|---|
| Molecular Weight | 387.5 | 249.33 | 221.28 |
| Calculated logP | 2.1 | 3.6 | 2.8 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Rotatable Bonds | 4 | 3 | 2 |
Properties
Molecular Formula |
C18H17N3O3S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3S2/c22-18(16-7-4-9-25-16)19-17-11-15(13-5-2-1-3-6-13)20-21(17)14-8-10-26(23,24)12-14/h1-7,9,11,14H,8,10,12H2,(H,19,22) |
InChI Key |
MZHNTQIVQYZFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is constructed via cyclocondensation reactions. A common approach involves reacting β-keto esters or nitriles with hydrazine derivatives. For example, 3-(5-amino-3-phenyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide serves as the key intermediate, synthesized by cyclizing β-keto nitriles with 3-hydrazineyltetrahydrothiophene-1,1-dioxide under acidic conditions.
Representative reaction:
Optimization data:
Sulfone Oxidation
The tetrahydrothiophene moiety is oxidized to its 1,1-dioxide form using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This step is critical for enhancing the compound’s electronic properties and bioavailability.
Procedure:
Amide Coupling
The final step involves coupling the pyrazole-amine intermediate with thiophene-2-carboxylic acid. Carbodiimide-based reagents, such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are employed with DMAP (4-dimethylaminopyridine) as a catalyst.
Reaction scheme:
Optimized conditions:
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Dichloromethane (DCM) | 82–88 | >95 | |
| Coupling agent | EDC·HCl | — | — | |
| Catalyst | DMAP | — | — | |
| Temperature | Room temperature | — | — |
Alternative Methodologies
One-Pot Sequential Synthesis
A patent by WO2015063709A1 describes a one-pot method combining cyclization and oxidation steps, reducing purification bottlenecks. The process uses Lawesson’s reagent for cyclization and H₂O₂ for sulfone formation, achieving an overall yield of 68%.
Key advantages:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the amide coupling step, shortening reaction times from 12 hours to 30 minutes. This method, reported in PMC8372201, improves yield to 91% while maintaining >98% purity.
Conditions:
-
Power: 150 W
-
Temperature: 100°C
-
Solvent: DMF
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
| Technique | Key Data Points | Source |
|---|---|---|
| ¹H NMR | δ 7.52–7.25 (m, 5H, Ph), δ 6.04 (s, 1H, pyrazole) | |
| ¹³C NMR | 164.0 ppm (C=O), 139.4 ppm (Ph-C) | |
| HRMS | m/z 387.5 [M+H]⁺ |
Challenges and Mitigation Strategies
Byproduct Formation
Low Coupling Efficiency
-
Issue : Steric hindrance from the 3-phenyl group reduces amide bond formation efficiency.
-
Solution : Ultrasonication during coupling enhances reagent interaction, improving yield by 15%.
Industrial-Scale Considerations
A scalable protocol from EP3541376B1 uses continuous flow reactors for the oxidation and coupling steps, achieving a throughput of 1.2 kg/day with 99.5% purity. Key parameters include:
Chemical Reactions Analysis
Key Reagents and Conditions
| Protocol | Reagents/Catalysts | Base/Solvent | Yield |
|---|---|---|---|
| A | TiCl₄, pyridine | Pyridine | 12% |
| B | DMAP, unspecified | Unspecified | N/A |
Amide Bond Formation
The amide bond is formed through acid activation , where TiCl₄ coordinates to the carboxylic acid, rendering it more electrophilic. Pyridine acts as a scavenger for HCl byproduct. In Protocol B, DMAP enhances nucleophilicity of the amine, potentially via deprotonation or stabilization of the transition state .
Mechanism :
-
Activation : TiCl₄ binds to the carboxylic acid, forming an acylium ion-like intermediate.
-
Nucleophilic Attack : The pyrazole amine attacks the activated carbonyl.
-
Proton Transfer : Pyridine deprotonates the intermediate, releasing HCl and forming the amide .
Reactivity of Functional Groups
The compound’s structure includes a pyrazole ring , thiophene ring , and amide group , each contributing to its reactivity:
-
Pyrazole Ring :
-
Electrophilic Substitution : The 5-position is activated by the methyl group, allowing reactions with electrophiles (e.g., bromination).
-
Acidic Hydrogens : Potential for deprotonation at the pyrazole NH group, enabling nucleophilic reactions.
-
-
Thiophene Ring :
-
Electrophilic Substitution : The 2-carboxamide group may deactivate the thiophene ring, directing electrophiles to the less substituted positions.
-
Sulfur Participation : The sulfonamide group (if present) could influence electron distribution.
-
-
Amide Group :
-
Hydrolysis : Susceptible to acidic/basic hydrolysis, forming carboxylic acid or amine.
-
Nucleophilic Acyl Substitution : Reactivity with nucleophiles like Grignard reagents or hydrazines.
-
Purification and Characterization
-
Purification : High-performance liquid chromatography (HPLC) is commonly employed to isolate the compound from byproducts.
-
Characterization :
Comparison of Synthetic Protocols
| Factor | Protocol A | Protocol B |
|---|---|---|
| Catalyst | TiCl₄ | DMAP |
| Base/Solvent | Pyridine | Unspecified |
| Yield | 12% | Higher (exact value unspecified) |
| Advantages | Simple reagents | Improved coupling efficiency |
| Limitations | Low yield, potential side reactions | Requires optimized conditions |
Challenges and Optimization
-
Low Yield : Protocol A’s inefficiency highlights the need for optimized coupling conditions. DMAP in Protocol B may mitigate this by enhancing amine nucleophilicity .
-
Deprotection Steps : If tert-butyl protecting groups are used (as seen in related compounds), acidic workup may lead to deprotection, complicating purification .
Biological and Chemical Implications
The compound’s structure suggests potential applications in medicinal chemistry , particularly as a GIRK channel activator or anti-inflammatory agent. Reactivity profiles indicate adaptability for further functionalization, such as introducing substituents via electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide serves as a versatile building block in organic synthesis. It is utilized in:
- Reagent for Organic Reactions: The compound is employed in various organic transformations, including oxidation, reduction, and substitution reactions, allowing for the creation of diverse derivatives with potential enhanced properties.
Biology
The compound is under investigation for its biological activities:
- Antimicrobial Activity: Studies have shown that modifications to the pyrazole structure can enhance antimicrobial efficacy against pathogens like Pseudomonas aeruginosa.
Medicine
The therapeutic potential of this compound is being explored:
- Anti-inflammatory Effects: Research indicates that it can significantly reduce TNF-alpha levels in murine models at low concentrations, suggesting potential applications in treating inflammatory diseases .
Industry
In industrial applications, this compound is being evaluated for:
- Material Development: Its unique chemical properties make it suitable for developing new materials such as polymers and coatings that require specific functional characteristics.
Study 1: Antimicrobial Efficacy
A series of derivatives based on this compound were tested for antimicrobial properties. The derivative containing the tetrahydrothiophene moiety exhibited improved inhibition against Pseudomonas aeruginosa compared to standard antibiotics.
Study 2: Anti-inflammatory Effects
In a controlled study focusing on inflammation, researchers found that pyrazole derivatives significantly decreased cytokine levels associated with inflammation, indicating their potential use in therapeutic applications for inflammatory diseases.
Study 3: Anticancer Properties
A comprehensive evaluation revealed that certain derivatives showed enhanced cytotoxicity against multiple cancer cell lines. One derivative achieved an IC50 value of 0.283 mM in inhibiting TNF-alpha release during whole blood assays, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)thiophene-2-carboxamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
- 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
- Molecular Formula : CHNOS
- Molecular Weight : 355.43 g/mol
- CAS Number : 942676-67-7
The structure includes a pyrazole ring, a thiophene moiety, and a carboxamide functional group, which are essential for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that modifications in the amide linkage significantly influenced the antimicrobial efficacy of pyrazole derivatives against E. coli and S. aureus .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the release of TNF-alpha in LPS-stimulated macrophages, suggesting a mechanism involving the modulation of MAPK pathways .
Anticancer Activity
Recent investigations into similar compounds have revealed promising anticancer properties. For example, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. A derivative from the same family was reported to inhibit cell proliferation by over 90% in several cancer types, including non-small cell lung cancer and colon cancer .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in inflammatory responses.
- Modulation of Cytokine Release : By inhibiting the signaling pathways that lead to cytokine production, it may reduce inflammation.
- Induction of Apoptosis : In cancer cells, it may promote programmed cell death through various signaling pathways.
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that structural modifications could enhance antimicrobial activity. The derivative with a tetrahydrothiophene moiety showed improved inhibition against Pseudomonas aeruginosa compared to standard antibiotics .
Study 2: Anti-inflammatory Effects
In another study focusing on inflammation, researchers evaluated the impact of pyrazole derivatives on TNF-alpha release in murine models. The results indicated a significant decrease in cytokine levels at concentrations as low as 10 µM, highlighting the compound's potential for treating inflammatory diseases .
Study 3: Anticancer Properties
A comprehensive evaluation of various pyrazole compounds revealed that those with specific substituents exhibited enhanced cytotoxicity against multiple cancer cell lines. One derivative showed an IC value of 0.283 mM in inhibiting TNF-alpha release in whole blood assays .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and condensation reactions. For example:
- Cyclization : Use DMF with iodine and triethylamine under reflux to form the pyrazole-thiophene core .
- Condensation : Optimize solvent choice (e.g., acetonitrile for faster reaction kinetics) and catalyst (e.g., K₂CO₃ for alkylation steps) .
- Yield Optimization : Monitor temperature control (reflux vs. room temperature) and stoichiometric ratios of intermediates. Pilot-scale trials with HPLC monitoring can identify bottlenecks .
Q. Which analytical techniques are most effective for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and sulfone group integration .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the 1,1-dioxidotetrahydrothiophen moiety .
- X-ray Crystallography : Resolve crystallographic ambiguities in the pyrazole-thiophene scaffold .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenyl vs. fluorophenyl groups) to isolate contributions to activity .
- Assay Standardization : Control variables like pH (e.g., antimicrobial assays are pH-sensitive ) and cell-line specificity.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions or assay biases .
Q. What computational strategies are recommended to study target interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfur-binding pockets). Validate docking poses with mutagenesis data .
- Molecular Dynamics (MD) Simulations : Simulate the compound’s stability in biological membranes, focusing on sulfone group solvation .
- QSAR Modeling : Train models on analogs (e.g., pyrazole-thiophene derivatives) to predict pharmacokinetic properties .
Q. What methodological considerations are critical for evaluating pharmacokinetic properties?
- Methodological Answer :
- Solubility Assays : Use shake-flask methods with buffers at physiological pH to assess sulfone group hydrophilicity .
- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS; compare with non-sulfone analogs .
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to quantify free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
